
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, commonly known as AEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AEPP is a potent inhibitor of the protein kinase C (PKC) enzyme and has been found to have potential applications in cancer research, cardiovascular disease, and neurological disorders. In
作用机制
AEPP exerts its effects by inhibiting the activity of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine is overexpressed in several types of cancer and has been implicated in the development and progression of the disease. By inhibiting N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, AEPP can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. AEPP's anti-inflammatory and anti-oxidative properties are also attributed to its inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
AEPP has been found to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress, and protect against neurodegeneration. AEPP has also been found to have a cardioprotective effect by reducing myocardial injury and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using AEPP in lab experiments is its potent inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which makes it a valuable tool in studying the role of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine in various cellular processes. AEPP's anti-inflammatory and anti-oxidative properties also make it a useful compound in studying the mechanisms of cardiovascular disease and neurodegeneration. However, one of the limitations of using AEPP is its relatively high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on AEPP. One area of interest is its potential use in combination with other chemotherapeutic drugs to enhance their efficacy in cancer treatment. Another area of interest is studying the mechanisms of AEPP's cardioprotective and neuroprotective effects, which can potentially lead to the development of new treatments for cardiovascular disease and neurological disorders. Additionally, further research is needed to optimize the synthesis method of AEPP to make it more cost-effective for large-scale experiments.
合成方法
The synthesis of AEPP involves the reaction of 4-ethylphenol and ethyl bromoacetate to form ethyl 4-(4-ethylphenoxy)butanoate, which is then reacted with potassium tert-butoxide to form N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine. This method has been successfully used in several studies to produce high-quality AEPP for research purposes.
科学研究应用
AEPP has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. Studies have shown that AEPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-oxidative properties, which can help in the prevention and treatment of cardiovascular diseases. In addition, AEPP has been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

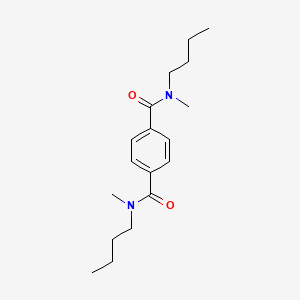
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
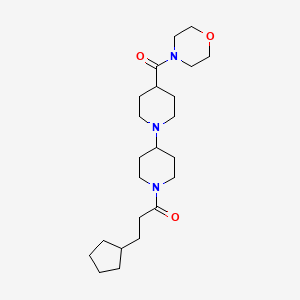
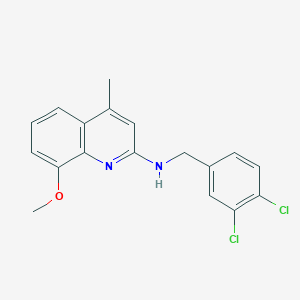
![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
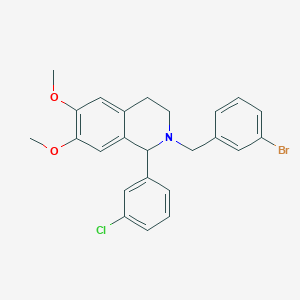
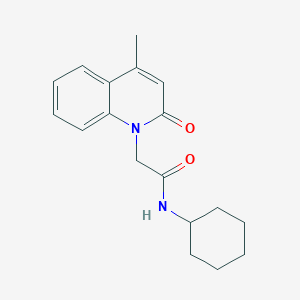
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
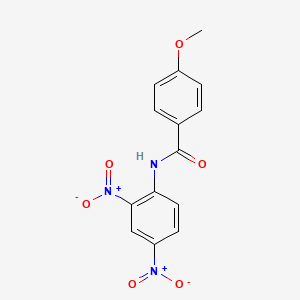

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)